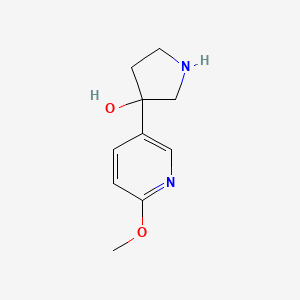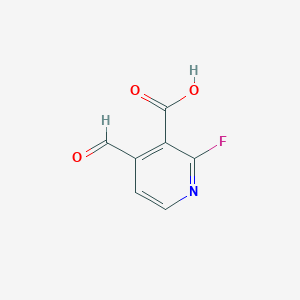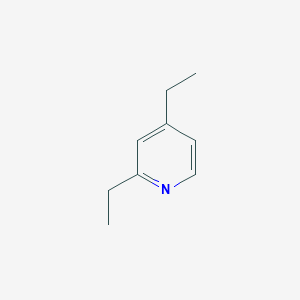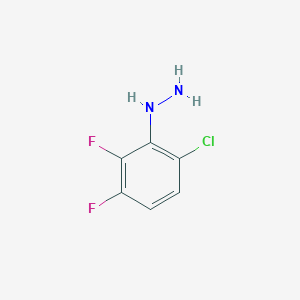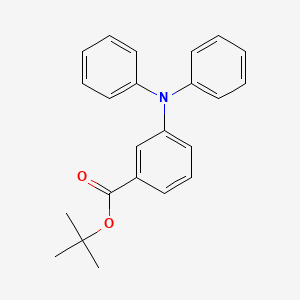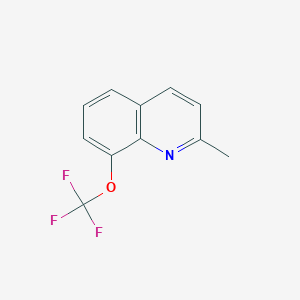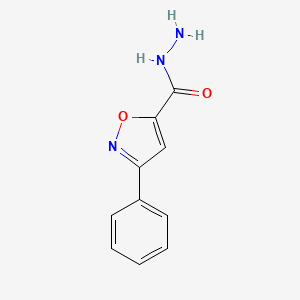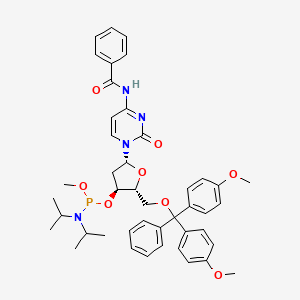
5'-Dimethoxytrityl-N4-benzoyl-2'-deoxycytidine-3'-(methyl-N,N-diisopropyl)phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is a chemical compound primarily used in the synthesis of oligonucleotides. This compound is a derivative of deoxycytidine, modified to include protective groups that facilitate its incorporation into DNA sequences during automated synthesis processes. The protective groups, such as the dimethoxytrityl (DMT) and benzoyl (Bz) groups, prevent unwanted reactions at specific sites of the molecule, ensuring the accuracy and efficiency of the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves several steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of deoxycytidine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine, to form the 5’-dimethoxytrityl derivative.
Protection of the N4-Amino Group: The N4-amino group is protected by reacting the intermediate with benzoyl chloride (Bz-Cl) in the presence of a base, such as triethylamine, to form the N4-benzoyl derivative.
Phosphitylation: The 3’-hydroxyl group is then phosphitylated using methyl-N,N-diisopropylchlorophosphoramidite in the presence of a base, such as diisopropylethylamine, to form the final phosphoramidite compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is typically purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions:
Deprotection: The protective groups (DMT and Bz) can be removed under acidic conditions (e.g., trichloroacetic acid for DMT) and basic conditions (e.g., ammonia for Bz), respectively.
Coupling Reactions: The phosphoramidite group reacts with the 5’-hydroxyl group of another nucleotide in the presence of an activator, such as tetrazole, to form a phosphite triester linkage.
Oxidation: The phosphite triester linkage is oxidized to a phosphate triester using an oxidizing agent, such as iodine in water or tert-butyl hydroperoxide
Common Reagents and Conditions
Deprotection: Trichloroacetic acid (DMT removal), ammonia (Bz removal)
Coupling: Tetrazole or other activators
Oxidation: Iodine in water, tert-butyl hydroperoxide
Major Products Formed
Deprotection: Deprotected deoxycytidine derivatives
Coupling: Phosphite triester intermediates
Oxidation: Phosphate triester products
Applications De Recherche Scientifique
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of oligonucleotides for various applications, including the study of DNA and RNA structures and functions.
Biology: Creation of synthetic DNA sequences for gene editing, cloning, and other molecular biology techniques.
Medicine: Development of antisense oligonucleotides and other therapeutic nucleic acids for the treatment of genetic disorders and cancers.
Industry: Production of custom DNA sequences for biotechnology applications, such as diagnostics and synthetic biology .
Mécanisme D'action
The primary mechanism of action of 5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves its incorporation into oligonucleotides during automated DNA synthesis. The protective groups (DMT and Bz) prevent unwanted side reactions, ensuring the correct sequence assembly. The phosphoramidite group facilitates the formation of phosphite triester linkages, which are subsequently oxidized to stable phosphate triester linkages, forming the backbone of the DNA strand .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine: Lacks the phosphoramidite group, used as an intermediate in oligonucleotide synthesis.
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxyadenosine: Similar structure but with adenine base, used in the synthesis of oligonucleotides containing adenine.
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxyguanosine: Similar structure but with guanine base, used in the synthesis of oligonucleotides containing guanine .
Uniqueness
The uniqueness of 5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite lies in its specific protective groups and phosphoramidite functionality, which make it highly suitable for automated DNA synthesis. The combination of these features ensures high efficiency and accuracy in the synthesis of oligonucleotides, making it a valuable tool in various scientific and industrial applications .
Propriétés
Numéro CAS |
84416-83-1 |
|---|---|
Formule moléculaire |
C44H51N4O8P |
Poids moléculaire |
794.9 g/mol |
Nom IUPAC |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C44H51N4O8P/c1-30(2)48(31(3)4)57(53-7)56-38-28-41(47-27-26-40(46-43(47)50)45-42(49)32-14-10-8-11-15-32)55-39(38)29-54-44(33-16-12-9-13-17-33,34-18-22-36(51-5)23-19-34)35-20-24-37(52-6)25-21-35/h8-27,30-31,38-39,41H,28-29H2,1-7H3,(H,45,46,49,50)/t38-,39+,41+,57?/m0/s1 |
Clé InChI |
ZCFPCDYZDNASGG-HJECRTKSSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OC)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
SMILES canonique |
CC(C)N(C(C)C)P(OC)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


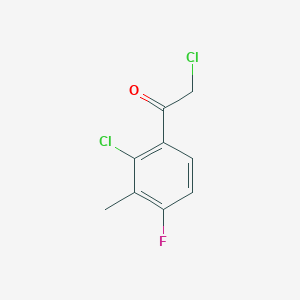
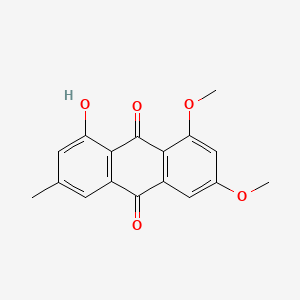
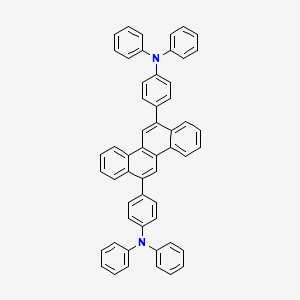
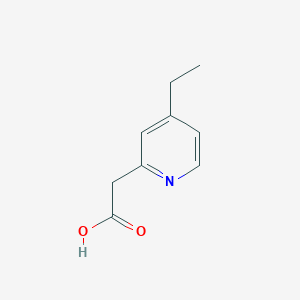

![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
